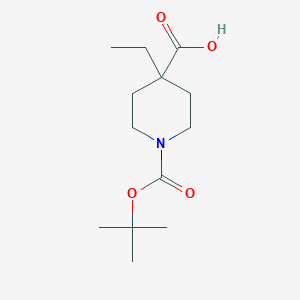

1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-13(10(15)16)6-8-14(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDALECUOKHQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623145 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188792-67-8 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid molecular structure

An In-depth Technical Guide to 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the molecular structure, synthesis, and application of this compound. This versatile building block is of significant interest for constructing novel therapeutics, particularly those featuring the privileged piperidine scaffold.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous blockbuster drugs. Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets. Furthermore, the basic nitrogen atom is often protonated at physiological pH, enabling critical ionic interactions and improving aqueous solubility.

The strategic functionalization of the piperidine core is a key tactic in lead optimization. This compound is a C4-disubstituted piperidine derivative that offers medicinal chemists three key points for molecular elaboration: a Boc-protected nitrogen for controlled deprotection and subsequent functionalization, a carboxylic acid for amide bond formation or other transformations, and an ethyl group to probe lipophilic pockets in a target protein. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous as it is stable to a wide range of reaction conditions but can be cleanly removed under mild acidic conditions, ensuring orthogonal synthetic strategies.[1]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is essential for its effective use in a laboratory setting.

2.1. Chemical Structure

-

IUPAC Name: 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-ethylpiperidine-4-carboxylic acid

-

Molecular Formula: C₁₃H₂₃NO₄

-

Molecular Weight: 257.33 g/mol [2]

-

CAS Number: 845866-78-8 (Note: This CAS number is not widely cited; related structures are more common.)

2.2. Physicochemical Data

The properties of this molecule make it suitable for standard organic synthesis workflows.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [3] |

| Melting Point | 137-141 °C (typical for similar structures) | [2] |

| Solubility | Soluble in chloroform, ethyl acetate, methanol | [2] |

| Storage Temperature | 2-8 °C, sealed in a dry environment | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved via several routes. A common and logical approach involves the α-alkylation of a protected piperidine precursor. The following workflow represents a robust and scalable method.

3.1. Synthetic Workflow Diagram

Caption: A plausible synthetic route from 1-Boc-4-piperidone.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-4-ethyl-4-cyanopiperidine

-

Rationale: This step introduces the ethyl and a nitrile group (a carboxylic acid precursor) at the C4 position. Direct alkylation of the ketone can be challenging. A more controlled approach involves converting the ketone to a cyanohydrin, which can then be deprotonated at the C4 position to form a stabilized carbanion for subsequent alkylation.

-

Procedure:

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.1 eq). Stir at room temperature for 4 hours until the formation of the silyl-protected cyanohydrin is complete (monitored by TLC).

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Cool the cyanohydrin solution to -78 °C and add the freshly prepared LDA solution dropwise. Stir for 1 hour at this temperature to ensure complete deprotonation.

-

Add ethyl iodide (1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-Boc-4-ethyl-4-cyanopiperidine.

-

Step 2: Hydrolysis to this compound

-

Rationale: Harsh acidic hydrolysis is required to convert the sterically hindered tertiary nitrile to a carboxylic acid. The Boc group is generally stable enough to withstand these conditions for a limited time, but careful monitoring is required.

-

Procedure:

-

Suspend the nitrile from Step 1 in concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Cool the reaction mixture in an ice bath and adjust the pH to ~3-4 with a concentrated NaOH solution.

-

The product will precipitate as a white solid. If it oils out, extract the aqueous layer with ethyl acetate (3x).

-

Collect the solid by filtration or, if extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

3.3. Analytical Characterization

Purity and structural confirmation are achieved using standard analytical methods.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~3.8-4.1 (br m, 2H), ~3.1-3.4 (br m, 2H), ~1.8-2.1 (m, 2H), ~1.5-1.7 (m, 2H), 1.45 (s, 9H, Boc), ~1.7 (q, 2H, -CH₂CH₃), ~0.9 (t, 3H, -CH₂CH₃). Note: Broad signals are expected due to restricted rotation around the N-C(O) bond. |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~178 (C=O, acid), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~48 (C4), ~39 (piperidine CH₂), ~32 (piperidine CH₂), ~28.4 ((CH₃)₃), ~29 (-CH₂CH₃), ~8 (-CH₂CH₃). |

| Mass Spec (ESI-) | m/z: 256.15 [M-H]⁻ |

Applications in Drug Discovery Programs

This building block is primarily used as an intermediate for creating libraries of compounds for screening and lead optimization. Its bifunctional nature allows for diverse and controlled derivatization.

4.1. Derivatization Workflow Diagram

Caption: A typical workflow for library synthesis using the title compound.

4.2. Protocol: Parallel Amide Synthesis

-

Objective: To create a library of amides for structure-activity relationship (SAR) studies.

-

Procedure:

-

In an array of reaction vials, dispense a solution of this compound (1.0 eq) in DMF.

-

To each vial, add a unique primary or secondary amine from a diverse amine library (1.1 eq).

-

Add a solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DMF to each vial.

-

Seal the vials and agitate at room temperature for 16 hours.

-

After completion, the crude reaction mixtures can be subjected to high-throughput purification (e.g., preparative HPLC-MS).

-

The purified, Boc-protected amides can then be deprotected in parallel by treating with a solution of trifluoroacetic acid (TFA) in DCM, followed by evaporation to yield the final compounds as TFA salts.

-

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[6]

Conclusion

This compound represents a high-value, strategically designed building block for modern medicinal chemistry. Its pre-installed ethyl group and orthogonally protected functionalities provide a rapid and efficient entry point for synthesizing complex molecules. By leveraging this intermediate, drug discovery teams can accelerate the exploration of chemical space around the piperidine scaffold, facilitating the development of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

An In-depth Technical Guide to the Physical Characteristics of N-Boc-4-ethylpiperidine-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, piperidine scaffolds are foundational structural motifs found in a vast array of therapeutic agents. Their conformational pre-organization and ability to present substituents in defined three-dimensional space make them invaluable. The strategic introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, provides essential control during complex synthetic campaigns.[1] This guide focuses on a specific, Cα,Cα-disubstituted derivative, N-Boc-4-ethylpiperidine-4-carboxylic acid (CAS 188792-67-8) . Such disubstituted amino acid analogs are of increasing interest for their ability to impart steric hindrance, modulate lipophilicity, and create conformationally constrained peptides or small molecules.

While this compound is commercially available and holds significant potential as a synthetic building block, comprehensive, publicly documented data regarding its physical characteristics are scarce. Therefore, this whitepaper will not only present the available information for the target molecule but will also establish a complete framework for its characterization. To achieve this, we will draw expert comparisons with the extensively studied parent compound, N-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) , providing a robust, scientifically grounded guide to understanding, analyzing, and handling this valuable reagent.

Section 1: Molecular Profile and Structural Comparison

The defining feature of N-Boc-4-ethylpiperidine-4-carboxylic acid is the presence of both an ethyl group and a carboxylic acid on the same carbon (C4) of the piperidine ring. This quaternary center distinguishes it from its monosubstituted parent compound. The Boc group serves a dual purpose: it deactivates the ring nitrogen, preventing it from acting as a nucleophile or base, and it enhances solubility in a wide range of organic solvents, facilitating reactions and purification.

| Identifier | N-Boc-4-ethylpiperidine-4-carboxylic acid | N-Boc-piperidine-4-carboxylic acid (Reference) |

| 2D Structure | ![Image of N-Boc-4-ethylpiperidine-4-carboxylic acid structure] | ![Image of N-Boc-piperidine-4-carboxylic acid structure] |

| CAS Number | 188792-67-8[2] | 84358-13-4[3][4] |

| Molecular Formula | C₁₃H₂₃NO₄[2] | C₁₁H₁₉NO₄[5] |

| Molecular Weight | 257.33 g/mol [2] | 229.27 g/mol [5] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-ethylpiperidine-4-carboxylic acid | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid[5] |

Section 2: Physical & Chemical Properties - Reference Data and Predictive Analysis

Accurate physical data is paramount for designing experiments, from selecting appropriate solvent systems for reactions and purification to understanding a compound's potential for salt formation or crystallization. The table below summarizes the known properties of the reference compound and provides expert predictions for our target molecule.

| Property | N-Boc-4-ethylpiperidine-4-carboxylic acid (Target) | N-Boc-piperidine-4-carboxylic acid (Reference) |

| Appearance | Predicted: White to off-white solid. | White Crystalline Powder.[3] |

| Melting Point | Not publicly documented. Expected to be distinct from the reference due to differences in crystal packing efficiency caused by the ethyl group. | 149 - 153 °C.[3] |

| Solubility | Predicted: Increased solubility in non-polar organic solvents (e.g., ethers, hexanes) and decreased aqueous solubility compared to the reference compound due to the increased lipophilicity from the ethyl group. | Insoluble in water.[3] |

| pKa | Predicted: ~4.5. The inductive effect of the C4-ethyl group on the distal carboxylic acid is negligible, so the acidity should be nearly identical to the reference. | 4.56 ± 0.20 (Predicted). |

Section 3: Analytical Characterization Protocols

For any researcher using this reagent, especially in the context of GMP or rigorous drug development, independent verification of its identity and purity is a critical first step. The following protocols provide a self-validating system for the comprehensive characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure elucidation, providing precise information about the chemical environment of each proton and carbon atom. A comparative analysis against the well-known spectrum of the parent compound is definitive.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Include standard experiments like DEPT-135 to differentiate CH, CH₂, and CH₃ carbons.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Expected Spectral Interpretation:

-

¹H NMR:

-

Ethyl Group: A triplet integrating to 3H around δ 0.8-1.0 ppm and a quartet integrating to 2H around δ 1.5-1.8 ppm.

-

Piperidine Ring: A series of complex, broadened multiplets between δ 1.5-2.0 ppm and δ 3.0-4.0 ppm.

-

Boc Group: A sharp singlet integrating to 9H around δ 1.45 ppm.

-

Acid Proton: A very broad singlet (often not observed) at δ > 10 ppm.

-

Key Distinction: The spectrum will lack the characteristic C4-proton (a methine, -CH-) signal observed in the parent compound around δ 2.4-2.5 ppm.

-

-

¹³C NMR:

-

Carbonyls: Two signals in the δ 170-180 ppm range (carboxylic acid) and ~δ 155 ppm (carbamate).

-

Boc Group: Signals around δ 80 ppm (quaternary carbon) and δ 28.5 ppm (methyls).

-

Ethyl Group: Two new signals for the -CH₂- and -CH₃ carbons.

-

Key Distinction: The C4 carbon will appear as a quaternary signal, shifted downfield compared to the methine signal in the parent compound.

-

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, ensuring the molecule contains the expected carboxylic acid and carbamate moieties.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-IR spectrometer.

-

Acquisition: Apply pressure to the sample and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Absorptions:

-

~3300-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

~2950 cm⁻¹: C-H stretching from the alkyl groups.

-

~1700-1720 cm⁻¹: A strong C=O stretch from the carboxylic acid carbonyl.

-

~1680-1695 cm⁻¹: A strong C=O stretch from the Boc carbamate carbonyl.

Mass Spectrometry (MS)

Causality: MS provides the definitive molecular weight of the compound, serving as a final confirmation of its elemental composition.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

-

Analysis: Analyze the spectrum in both positive and negative ion modes.

Expected Ionization:

-

Positive Mode: Expect a base peak corresponding to the protonated molecule [M+H]⁺ at m/z 258.17. Fragments corresponding to the loss of the Boc group ([M-Boc+H]⁺) may also be observed.

-

Negative Mode: Expect a base peak for the deprotonated molecule [M-H]⁻ at m/z 256.15.

Section 4: Synthetic & Purification Workflow

The synthesis of Cα,Cα-disubstituted piperidines requires a strategic approach. A plausible and efficient workflow involves the α-alkylation of an ester precursor, followed by hydrolysis. This ensures high yields and prevents side reactions associated with the free carboxylic acid.

Caption: Synthetic workflow for N-Boc-4-ethylpiperidine-4-carboxylic acid.

Detailed Protocol (Exemplary):

-

Esterification: The starting material, N-Boc-piperidine-4-carboxylic acid, is converted to its ethyl ester using standard methods, such as refluxing in ethanol with a catalytic amount of sulfuric acid.

-

α-Alkylation: The ethyl ester is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added dropwise to deprotonate the C4 position, forming an enolate. Ethyl iodide is then added to alkylate the enolate.

-

Saponification: The resulting crude disubstituted ester is hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water to yield the final carboxylic acid.[1]

-

Purification: The final product is purified by acidification and extraction, followed by either silica gel column chromatography or recrystallization to yield an analytically pure sample. Purity should be confirmed by HPLC and NMR.

Section 5: Safety, Handling, and Storage

Safe handling is essential. Based on supplier safety data and information from the analogous parent compound, N-Boc-4-ethylpiperidine-4-carboxylic acid should be treated as a hazardous chemical.[2][3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures:

-

Use only in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[2]

Conclusion

N-Boc-4-ethylpiperidine-4-carboxylic acid is a valuable building block for creating sterically demanding and lipophilic molecular architectures. While detailed experimental data on its physical properties is not widely published, a robust profile can be constructed through predictive analysis and a systematic application of standard analytical techniques. By leveraging the extensive data available for its parent compound, N-Boc-piperidine-4-carboxylic acid, researchers can confidently verify the identity, purity, and key characteristics of this reagent. The protocols and predictive insights provided in this guide offer a comprehensive framework for the effective and safe utilization of this compound in advanced drug discovery and chemical synthesis programs.

References

- 1. Page loading... [guidechem.com]

- 2. achmem.com [achmem.com]

- 3. fishersci.com [fishersci.com]

- 4. 84358-13-4|1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

1-Boc-4-ethyl-4-piperidinecarboxylic acid CAS number

An In-depth Technical Guide to 1-Boc-4-ethyl-4-piperidinecarboxylic Acid: Synthesis, Applications, and Core Principles for Drug Development

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-ethyl-4-piperidinecarboxylic acid, a key building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and the specific 4,4-disubstituted pattern of this compound offers a unique three-dimensional exit vector essential for exploring chemical space and optimizing drug candidates. This document details the compound's physicochemical properties, provides an in-depth, mechanistically-driven synthesis protocol, explores its applications in pharmaceutical development, and outlines critical safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Compound Identification and Physicochemical Properties

1-Boc-4-ethyl-4-piperidinecarboxylic acid is a derivative of piperidine-4-carboxylic acid (isonipecotic acid), a constrained analog of the neurotransmitter γ-aminobutyric acid (GABA)[1]. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions. The presence of both an ethyl and a carboxylic acid group at the C4 position creates a quaternary stereocenter, providing a fixed three-dimensional orientation for further synthetic elaboration.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number : 188792-67-8[2]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 188792-67-8 | ChemicalBook[2] |

| Molecular Formula | C₁₃H₂₃NO₄ | Derived |

| Molecular Weight | 257.33 g/mol | PubChem[3] |

| Appearance | White to off-white solid | Typical for this class of compound |

| Solubility | Soluble in methanol, chloroform, ethyl acetate | Inferred from related structures |

Synthesis and Mechanistic Considerations

The synthesis of 1-Boc-4-ethyl-4-piperidinecarboxylic acid is a multi-step process that requires careful control of protecting groups and reaction conditions. The most logical and field-proven approach begins with the readily available Ethyl 4-piperidinecarboxylate, proceeds through N-protection, and culminates in a regioselective α-alkylation.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-step sequence:

-

Boc Protection: The secondary amine of the starting material is protected to prevent side reactions in the subsequent alkylation step.

-

α-Alkylation: A strong base is used to generate an enolate, which is then trapped with an ethylating agent.

-

Saponification: The ethyl ester is hydrolyzed to the final carboxylic acid.

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

This initial step involves the protection of the piperidine nitrogen. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂).

-

Methodology:

-

To a solution of Ethyl 4-piperidinecarboxylate (1 equivalent)[4][5][6] in a suitable solvent (e.g., dichloromethane or a biphasic system with sodium bicarbonate solution), add di-tert-butyl dicarbonate (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl N-Boc-piperidine-4-carboxylate as a crude oil, which is often pure enough for the next step[3].

-

-

Expert Insight: The use of a mild base like sodium bicarbonate or triethylamine is crucial to neutralize the acidic byproduct that can form, ensuring the reaction goes to completion without degrading the Boc group.

Step 2: Synthesis of Ethyl 1-Boc-4-ethyl-4-piperidinecarboxylate

This is the key C-C bond-forming step. It relies on the generation of a lithium enolate from the ester, followed by an Sₙ2 reaction with an electrophile.

-

Methodology:

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add a solution of Ethyl N-Boc-piperidine-4-carboxylate (1 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add ethyl iodide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography.

-

-

Expert Insight: LDA is used as the base because it is non-nucleophilic and strong enough to completely deprotonate the α-carbon of the ester, minimizing self-condensation side reactions. The low temperature (-78 °C) is critical for maintaining the kinetic stability of the enolate.

Step 3: Synthesis of 1-Boc-4-ethyl-4-piperidinecarboxylic acid (Saponification)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Methodology:

-

Dissolve the purified ethyl ester from the previous step in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 1N HCl.

-

A white precipitate of the final product will form. This can be collected by filtration, washed with cold water, and dried under vacuum to yield 1-Boc-4-ethyl-4-piperidinecarboxylic acid[7].

-

-

Expert Insight: LiOH is often preferred over NaOH or KOH for ester saponification as it can sometimes lead to cleaner reactions with less risk of epimerization at sensitive centers, though that is not a concern for this specific quaternary product.

Applications in Drug Discovery and Medicinal Chemistry

The 4,4-disubstituted piperidine motif is a highly sought-after scaffold in drug design. It provides a rigid, non-planar core that can project substituents into distinct vectors of three-dimensional space, enabling precise interaction with biological targets. Piperidine derivatives are foundational in synthesizing active pharmaceutical ingredients (APIs) for various conditions, including neurological and cardiovascular disorders[8].

1-Boc-4-ethyl-4-piperidinecarboxylic acid serves as a versatile intermediate for several key applications:

-

Scaffold for Combinatorial Chemistry: The carboxylic acid provides a handle for amide bond formation, allowing for the rapid generation of libraries of compounds for high-throughput screening. The Boc-protected nitrogen can be deprotected and functionalized with a second point of diversity.

-

CNS Drug Development: The piperidine core is a common feature in molecules targeting the central nervous system. This building block has been used in the synthesis of sodium channel blockers and neurokinin receptor inhibitors, which are relevant for treating neuropathic pain and other neurological disorders[9][10].

-

Development of Anti-inflammatory Agents: The structure can be incorporated into inhibitors of enzymes like TACE (TNF-α converting enzyme), which are targets for treating inflammatory diseases[9].

Caption: Diversification potential of the core scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 1-Boc-4-ethyl-4-piperidinecarboxylic acid and its precursors. While a specific safety data sheet (SDS) for the title compound is not available, data from the closely related 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid provides a reliable guide[11].

-

GHS Hazard Classification:

-

Precautionary Measures (P-Statements):

-

Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area[11][13]. Wash hands and exposed skin thoroughly after handling[11][13].

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water[11].

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[11].

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing[11][13].

-

Call a POISON CENTER or doctor if you feel unwell[11].

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed[11].

-

Disposal: Dispose of contents/container to an approved waste disposal plant[11][13].

-

-

Personal Protective Equipment (PPE):

Conclusion

1-Boc-4-ethyl-4-piperidinecarboxylic acid is a valuable and versatile building block for drug discovery and development. Its 4,4-disubstituted piperidine core provides a robust scaffold for creating structurally diverse and complex molecules. The synthetic route, while requiring careful execution of modern organic chemistry techniques like enolate alkylation, is logical and scalable. By understanding the mechanistic principles behind its synthesis and adhering to strict safety protocols, researchers can effectively utilize this compound to advance the development of novel therapeutics targeting a wide range of diseases.

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. 1-BOC-4-ETHYL-4-PIPERIDINECARBOXYLIC ACID | 188792-67-8 [chemicalbook.com]

- 3. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 7. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [wap.guidechem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The document details a strategic and efficient synthetic pathway, commencing with readily available starting materials and culminating in the target molecule. Each synthetic step is meticulously explained, elucidating the underlying chemical principles and rationale for the chosen experimental conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols to ensure reproducible and successful synthesis. The methodologies presented are supported by authoritative references and are designed to be self-validating, promoting scientific integrity and trustworthiness.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties. The specific substitution pattern of the piperidine ring plays a crucial role in modulating the biological activity of these compounds. This compound is a key intermediate that introduces a quaternary center with both an ethyl and a carboxylic acid group at the 4-position, offering a unique three-dimensional arrangement for molecular design and optimization. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective transformations in subsequent synthetic steps.

This guide will focus on a robust and widely applicable synthetic strategy: the alkylation of a pre-functionalized N-Boc-piperidine-4-carboxylic acid ester. This approach offers excellent control over the introduction of the ethyl group at the C4 position.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from commercially available 4-piperidinecarboxylic acid (isonipecotic acid). The overall transformation is depicted below:

Figure 1: Overall synthetic workflow.

The key steps in this synthetic route are:

-

Boc Protection: The secondary amine of 4-piperidinecarboxylic acid is protected with a tert-butoxycarbonyl group.

-

Esterification: The carboxylic acid functionality is converted to an ethyl ester to facilitate the subsequent alkylation step.

-

C4-Ethylation: The crucial introduction of the ethyl group at the C4 position is achieved via enolate alkylation.

-

Hydrolysis: The ethyl ester is hydrolyzed to afford the final carboxylic acid product.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic Acid

The initial step involves the protection of the piperidine nitrogen with a Boc group. This is a standard and high-yielding reaction in organic synthesis.

Reaction: 4-Piperidinecarboxylic acid is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Mechanism: The base deprotonates the carboxylic acid, and the resulting carboxylate enhances the solubility of the starting material in the aqueous phase. The lone pair of the nitrogen atom then acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The subsequent collapse of the tetrahedral intermediate and loss of tert-butoxide and carbon dioxide leads to the N-Boc protected product.

Protocol: A detailed protocol for this step is well-established in the literature.[1] In a typical procedure, 4-piperidinecarboxylic acid is dissolved in a mixture of an organic solvent like dioxane and an aqueous solution of a base such as sodium hydroxide.[1] Di-tert-butyl dicarbonate is then added, and the reaction is stirred at room temperature until completion. Acidification of the reaction mixture precipitates the desired product, which can be collected by filtration.

| Reagent | Molar Eq. | Purpose |

| 4-Piperidinecarboxylic Acid | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate | 1.1 | Boc Protecting Agent |

| Sodium Hydroxide | 2.0 | Base |

| Dioxane/Water | - | Solvent |

| Hydrochloric Acid | - | Acidification for work-up |

Table 1: Reagents for Boc Protection.

Step 2: Synthesis of Ethyl 1-(Tert-butoxycarbonyl)piperidine-4-carboxylate

The carboxylic acid is converted to its ethyl ester to prevent interference in the subsequent C-alkylation step and to activate the α-proton for deprotonation.

Reaction: 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid is esterified using ethanol in the presence of an acid catalyst or by reaction with an ethylating agent.

Mechanism (Acid-Catalyzed Esterification): The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. Ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer and elimination of a water molecule, the ethyl ester is formed.

Protocol: A common method for this esterification involves reacting the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid and heating the mixture under reflux. Alternatively, reaction with ethyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF provides the ethyl ester.

| Reagent | Molar Eq. | Purpose |

| 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic Acid | 1.0 | Starting Material |

| Ethanol | Excess | Reagent and Solvent |

| Sulfuric Acid | Catalytic | Acid Catalyst |

Table 2: Reagents for Esterification.

Step 3: Synthesis of Ethyl 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate

This is the key step where the ethyl group is introduced at the C4 position. This is achieved by generating an enolate from the ester and then quenching it with an electrophilic ethyl source.

Reaction: Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then reacted with ethyl iodide.

Mechanism: LDA, being a sterically hindered strong base, selectively deprotonates the α-carbon of the ester, forming a planar enolate intermediate. The nucleophilic enolate then attacks the electrophilic carbon of ethyl iodide in an SN2 reaction, forming a new carbon-carbon bond and yielding the C4-ethylated product. The use of a strong, non-nucleophilic base at low temperatures is crucial to prevent side reactions such as self-condensation or reaction at the ester carbonyl.

Figure 2: Mechanism of C4-Ethylation.

Protocol: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), n-butyllithium is added dropwise to generate LDA in situ. A solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in anhydrous THF is then added slowly to the LDA solution at -78 °C. After stirring for a period to ensure complete enolate formation, ethyl iodide is added. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

| Reagent | Molar Eq. | Purpose |

| Ethyl 1-(Tert-butoxycarbonyl)piperidine-4-carboxylate | 1.0 | Starting Material |

| Diisopropylamine | 1.1 | LDA Precursor |

| n-Butyllithium | 1.1 | LDA Precursor |

| Ethyl Iodide | 1.2 | Ethylating Agent |

| Anhydrous THF | - | Solvent |

| Saturated NH₄Cl (aq) | - | Quenching Agent |

Table 3: Reagents for C4-Ethylation.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction: Ethyl 1-(tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate is treated with an aqueous base, such as lithium hydroxide or sodium hydroxide, followed by acidic work-up.

Mechanism: This is a saponification reaction. The hydroxide ion acts as a nucleophile and attacks the ester carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion to give the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Protocol: The ethyl ester is dissolved in a mixture of an organic solvent (e.g., THF or methanol) and an aqueous solution of a base like lithium hydroxide. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The organic solvent is then removed under reduced pressure, and the aqueous residue is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid, such as hydrochloric acid, to a pH of around 2-3. The precipitated product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are dried and concentrated to afford the final product.

| Reagent | Molar Eq. | Purpose |

| Ethyl 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylate | 1.0 | Starting Material |

| Lithium Hydroxide | 2.0-3.0 | Base for Hydrolysis |

| THF/Water | - | Solvent |

| Hydrochloric Acid | - | Acidification for work-up |

Table 4: Reagents for Hydrolysis.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the ethyl group (a triplet and a quartet), and the piperidine ring protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon at the 4-position, and the carbons of the ethyl and piperidine moieties.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, confirming its identity.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The use of readily available starting materials and well-established reactions makes this a practical and scalable approach.

References

Biological activity of N-Boc-4-ethyl-4-piperidinecarboxylic acid

An In-depth Technical Guide to the Potential Biological Activity of N-Boc-4-ethyl-4-piperidinecarboxylic acid: A Scaffold for Drug Discovery

Preamble: Navigating the Known and the Potential

To our fellow researchers, scientists, and drug development professionals, this guide addresses the biological activity of N-Boc-4-ethyl-4-piperidinecarboxylic acid. A thorough review of the current scientific literature reveals that this specific molecule is primarily recognized as a versatile synthetic intermediate rather than a compound with extensively documented intrinsic biological activity.[1][2][3] The piperidine ring system, however, is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[4][5]

Therefore, this guide will not simply report on established data. Instead, we will adopt the perspective of a drug discovery program, treating N-Boc-4-ethyl-4-piperidinecarboxylic acid as a promising, yet largely unexplored, scaffold. We will delve into its potential biological activities by examining its structural relatives and propose a logical, field-proven workflow to unlock its therapeutic promise. This document is designed to be a practical and intellectually stimulating resource for those looking to innovate at the frontiers of medicinal chemistry.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The piperidine moiety is a six-membered nitrogen-containing heterocycle that is a frequent feature in a wide array of pharmaceuticals.[5] Its prevalence is due to several advantageous properties:

-

Structural Versatility: The piperidine ring can be readily substituted at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

-

Improved Pharmacokinetics: The saturated, non-aromatic nature of the piperidine ring often imparts favorable pharmacokinetic properties, such as increased solubility and metabolic stability, compared to its aromatic counterpart, pyridine.

-

Three-Dimensional Diversity: The chair and boat conformations of the piperidine ring allow for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective binding to protein targets.

Derivatives of the piperidine scaffold have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Antimicrobial[4]

-

Anticancer[4]

-

Anti-inflammatory[4]

-

Analgesic[6]

-

Central Nervous System (CNS) activity[7]

The subject of this guide, N-Boc-4-ethyl-4-piperidinecarboxylic acid, possesses the core piperidine structure with key functional handles for synthetic elaboration: the N-Boc protecting group and the 4-carboxylic acid. The presence of a 4-ethyl group introduces a specific steric and lipophilic character that can be exploited in drug design.

Hypothesizing Biological Targets for N-Boc-4-ethyl-4-piperidinecarboxylic Acid Derivatives

Given the lack of direct data, we can formulate initial hypotheses about potential biological targets by examining structurally related compounds.

GABAA Receptors: A Legacy of the Parent Acid

The parent compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a known partial agonist of the γ-aminobutyric acid type A (GABAA) receptor.[8] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and modulation of GABAA receptors is a key mechanism for anxiolytics, sedatives, and anticonvulsants.

While isonipecotic acid itself does not cross the blood-brain barrier, its derivatives could be designed to do so.[8] The N-Boc-4-ethyl-4-piperidinecarboxylic acid scaffold could serve as a starting point for novel GABAA receptor modulators. The ethyl group at the 4-position could influence binding affinity and selectivity for different GABAA receptor subtypes.

Conceptual Signaling Pathway: GABAA Receptor Activation

Caption: Hypothetical activation of a GABAA receptor by a derivative.

Ion Channels: A Promising Avenue for Piperidine Derivatives

Piperidine derivatives have been investigated as modulators of various ion channels, including sodium (Nav) and potassium (Kv) channels.[7][9] These channels are critical for regulating neuronal excitability, and their modulation can be a therapeutic strategy for pain, epilepsy, and cardiac arrhythmias. The lipophilic nature of the ethyl group and the potential for amide or ester formation at the carboxylic acid position of our scaffold make it an attractive starting point for synthesizing new ion channel blockers.

Antimicrobial Activity

Recent studies have shown that certain tetrahydropyridine and piperidine derivatives can exhibit potent antibiofilm activity against bacteria such as Staphylococcus aureus.[10] The mechanism often involves disruption of the bacterial cell membrane or inhibition of key metabolic pathways. The N-Boc-4-ethyl-4-piperidinecarboxylic acid scaffold could be elaborated with various lipophilic and cationic groups to explore this potential.

A Proposed Research Workflow for Biological Characterization

The following outlines a systematic approach to elucidate the biological activity of novel compounds derived from the N-Boc-4-ethyl-4-piperidinecarboxylic acid scaffold.

Diagram of the Proposed Research Workflow

Caption: A typical drug discovery workflow starting from the scaffold.

Step 1: Synthesis of a Focused Chemical Library

The first step is to create a small, diverse library of compounds from the parent scaffold. The N-Boc group can be removed under acidic conditions to free the piperidine nitrogen for further derivatization.[11] The carboxylic acid is a versatile handle for forming amides and esters.

Protocol: Deprotection of the N-Boc Group

-

Dissolve N-Boc-4-ethyl-4-piperidinecarboxylic acid (1.0 equivalent) in dichloromethane (DCM) or a similar solvent.

-

Add trifluoroacetic acid (TFA) (10 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Protocol: Amide Coupling

-

Dissolve the deprotected piperidine derivative (1.0 equivalent) and a selected carboxylic acid (1.1 equivalents) in a suitable solvent like DMF or DCM.

-

Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

Step 2: In Vitro Screening

The synthesized library should be subjected to a panel of primary in vitro assays to identify initial "hits."

Table 1: Proposed Primary In Vitro Screening Panel

| Target Class | Assay Type | Example | Rationale |

| GPCRs | Radioligand Binding Assay | GABAA Receptor Binding | Based on the activity of the parent compound, isonipecotic acid.[8] |

| Ion Channels | Electrophysiology (Patch Clamp) | Nav1.7, Kv1.3 Screening | Piperidine derivatives are known ion channel modulators.[7][9] |

| Enzymes | Enzyme Inhibition Assay | TACE Inhibition Assay | A known target for some piperidine-based anti-inflammatory agents.[7] |

| Bacteria | Minimum Inhibitory Concentration (MIC) | Broth microdilution against S. aureus | To explore potential antimicrobial activity.[10] |

| Cancer Cells | Cytotoxicity Assay | MTT or CellTiter-Glo on a panel of cancer cell lines | To assess general cytotoxic and potential anticancer activity.[4] |

Step 3: Hit-to-Lead and Lead Optimization

Compounds that show significant activity in the primary screens ("hits") will be further investigated. This phase involves:

-

Confirmation of Activity: Re-synthesizing and testing the hits to confirm their activity.

-

Dose-Response Curves: Generating dose-response curves to determine potency (e.g., IC50 or EC50).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand how chemical modifications affect activity.

-

ADME Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising compounds.

Conclusion and Future Directions

While N-Boc-4-ethyl-4-piperidinecarboxylic acid may not have a well-documented biological profile of its own, its true value lies in its potential as a versatile scaffold for drug discovery. Its structural features are ripe for chemical modification, and its relationship to other bioactive piperidines suggests several promising avenues for investigation, particularly in the areas of CNS disorders, pain management, and infectious diseases.

The workflow proposed in this guide provides a clear and logical path forward for any research team interested in exploring the therapeutic potential of this and related piperidine scaffolds. By combining rational drug design, systematic synthesis, and comprehensive biological screening, the latent biological activities of N-Boc-4-ethyl-4-piperidinecarboxylic acid derivatives can be successfully identified and optimized, potentially leading to the next generation of innovative therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Tert-butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid (Boc-4-Et-isonipecotic acid). As a key building block in medicinal chemistry and drug development, understanding its behavior in various organic solvents is critical for reaction optimization, purification, and formulation. This document synthesizes theoretical principles with practical, field-proven methodologies. It offers a detailed examination of the molecule's structural attributes, a predicted solubility profile across common organic solvent classes, and a rigorous, step-by-step protocol for the experimental determination of equilibrium solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound's physicochemical properties.

Introduction: The Importance of Solubility in Synthesis and Development

This compound is a bifunctional synthetic intermediate of significant interest. Its piperidine core is a common scaffold in neurologically active compounds, while the orthogonal protecting group strategy—an acid-labile Boc group on the nitrogen and a reactive carboxylic acid—allows for precise, sequential chemical modifications.[1]

The success of synthetic routes utilizing this building block is fundamentally tied to its solubility. Efficient reaction kinetics, ease of work-up, and the ability to achieve desired concentrations for crystallization or chromatographic purification are all governed by how well the compound dissolves in a chosen solvent system. In later stages of drug development, poor solubility can severely hamper formulation, leading to issues with bioavailability and therapeutic efficacy.[2][3] This guide, therefore, addresses the critical need for a detailed understanding of this molecule's solubility profile.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure. The principle of "like dissolves like"—where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents—is the guiding tenet.[1] Let's dissect the structure of this compound to predict its behavior.

-

Tert-butoxycarbonyl (Boc) Group : This bulky, aliphatic protecting group is nonpolar and lipophilic. Its primary role is to mask the amine's reactivity, but it also significantly increases the molecule's overall hydrophobicity.[4][5] This moiety is a key driver for solubility in nonpolar and moderately polar organic solvents.

-

Piperidine Ring : A saturated heterocycle, the piperidine ring itself has moderate polarity. The nitrogen atom, even when protected as a carbamate, can act as a hydrogen bond acceptor.

-

Carboxylic Acid (-COOH) : This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This group strongly favors interaction with polar, protic solvents.

-

Ethyl Group (-CH₂CH₃) : A small, nonpolar alkyl chain that adds to the molecule's lipophilic character, further enhancing its affinity for nonpolar environments.

The molecule thus possesses a dual nature: the large, nonpolar Boc and ethyl groups promote solubility in lipophilic environments, while the polar carboxylic acid and piperidine heteroatom drive solubility in polar media. This amphiphilic character means its solubility will be highly dependent on the specific nature of the solvent.

Caption: Structural contributions to the solubility of the target molecule.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The carboxylic acid can form strong hydrogen bonds with the solvent's hydroxyl groups. The solvent can solvate both the polar and nonpolar portions of the molecule effectively. Data on analogs supports this.[7] |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions. The nonpolar regions are also well-solvated. |

| DMSO, DMF | Highly Soluble | These are strong polar aprotic solvents capable of disrupting intermolecular hydrogen bonds in the solid solute and effectively solvating the entire molecule. | |

| Nonpolar / Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The large, lipophilic Boc group and hydrocarbon backbone favor solubility. While the carboxylic acid is polar, it can exist as hydrogen-bonded dimers, which are soluble in moderately polar solvents like DCM.[6] |

| Toluene, Hexane | Sparingly Soluble to Insoluble | The high polarity of the carboxylic acid group is a strong mismatch for these highly nonpolar solvents, likely preventing dissolution despite the presence of the Boc group. | |

| Ethers | Diethyl Ether, THF | Moderately Soluble | These solvents have intermediate polarity and can act as hydrogen bond acceptors. Solubility is expected to be moderate, driven by a balance between the polar and nonpolar functionalities. Analog data suggests solubility in ether.[7] |

| Esters | Ethyl Acetate | Soluble | Ethyl acetate provides a good balance of moderate polarity, hydrogen bond accepting capability, and an alkyl component to solvate the entire molecule. This is confirmed by available qualitative data.[6] |

| Aqueous | Water | Insoluble | The large, nonpolar surface area of the Boc and ethyl groups dominates the molecule's character, leading to hydrophobicity that overcomes the polarity of the single carboxylic acid group. Analogs are reported as insoluble in water.[8] |

Authoritative Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move beyond prediction and obtain precise, quantitative data, a standardized experimental protocol is required. The saturation shake-flask method is the gold-standard for determining equilibrium solubility and is widely accepted by regulatory bodies and in pharmaceutical research.[9][10] The causality behind this choice is its reliability; by allowing the system to reach thermodynamic equilibrium, it provides a true measure of a compound's maximum solubility in a given solvent at a specific temperature, free from the artifacts of kinetic or supersaturation effects.[11]

Principle

An excess amount of the solid compound is agitated in a known volume of the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method.

Experimental Workflow

Caption: Standardized workflow for the Shake-Flask solubility assay.

Detailed Step-by-Step Methodology

-

Preparation of Vials :

-

Action : Add an excess amount of solid this compound to several (n=3 for statistical validity) 2 mL glass vials. An "excess" ensures that saturation is achieved; typically, 5-10 mg of solid is sufficient for this volume.

-

Causality : Using multiple replicates is essential to ensure the reproducibility and reliability of the measurement.[12] Glass is used as it is inert to most organic solvents.

-

-

Solvent Addition :

-

Action : Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Causality : A precise volume is necessary for the final concentration calculation.

-

-

Equilibration :

-

Action : Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time, typically 18-24 hours.[12]

-

Causality : Continuous agitation ensures maximal contact between the solid and the solvent, facilitating the dissolution process. A long incubation period is critical to ensure the system reaches thermodynamic equilibrium. Temperature control is paramount as solubility is highly temperature-dependent.

-

-

Phase Separation :

-

Action : After incubation, remove the vials and allow them to stand undisturbed for at least 1 hour to let the undissolved solid settle. For very fine suspensions, centrifugation (e.g., 10,000 x g for 15 minutes) is recommended.

-

Causality : This step is crucial for ensuring that the sample taken for analysis is only from the saturated liquid phase and is not contaminated with undissolved solid particles, which would artificially inflate the measured solubility.

-

-

Sampling :

-

Action : Carefully withdraw an aliquot of the clear supernatant.

-

Self-Validation Step : To prevent aspiration of solid particles, it is imperative to use a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). Discard the first few drops to saturate the filter material before collecting the sample.

-

Causality : Filtration is a non-negotiable step for accuracy, providing a final guard against particulate contamination.

-

-

Quantification :

-

Action : Prepare a series of dilutions of the filtered supernatant. Analyze these samples, along with a set of calibration standards prepared from a stock solution of known concentration, using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Causality : HPLC-UV is a robust and common method for quantifying organic molecules. Creating a calibration curve from standards of known concentration allows for the accurate determination of the concentration in the unknown saturated sample.

-

-

Calculation :

-

Action : Using the calibration curve, determine the concentration of the analyte in the saturated solution. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature. Report the final value as an average of the replicates with the standard deviation.

-

Conclusion

While quantitative data for this compound is not widely published, a robust understanding of its solubility can be achieved through molecular structure analysis. The compound's amphiphilic nature—a balance between a large, lipophilic Boc-group and a polar carboxylic acid—predicts good solubility in a range of polar protic, polar aprotic, and halogenated organic solvents, with limited solubility in highly nonpolar or aqueous media. For drug development professionals and synthetic chemists requiring precise data, the shake-flask method detailed herein provides an authoritative and reliable means to quantify the equilibrium solubility, ensuring that subsequent research and development efforts are built upon a solid physicochemical foundation.

References

- 1. Buy N-BOC-piperidine-4-carboxylic acid (EVT-1220315) | 174286-31-8 [evitachem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

Spectroscopic Characterization of N-Boc-4-ethylpiperidine-4-carboxylic acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, piperidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The precise functionalization of these rings is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. N-Boc-4-ethylpiperidine-4-carboxylic acid is a key building block, offering a strategic point for molecular elaboration. Its N-Boc protecting group provides stability during synthetic manipulations, while the quaternary center at the 4-position, bearing both an ethyl and a carboxylic acid group, introduces a valuable three-dimensional architecture.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required to unambiguously characterize N-Boc-4-ethylpiperidine-4-carboxylic acid: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific ethyl-substituted compound are not widely published, this guide will leverage established data for the closely related parent compound, N-Boc-piperidine-4-carboxylic acid, to provide expert predictions and interpretive guidance. This approach, rooted in fundamental principles of spectroscopy, empowers researchers to confidently identify and assess the purity of their synthesized material.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of N-Boc-4-ethylpiperidine-4-carboxylic acid with a systematic numbering scheme that will be referenced throughout this guide.

Caption: Molecular structure of N-Boc-4-ethylpiperidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-Boc-4-ethylpiperidine-4-carboxylic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure, we can predict the following signals. The predictions are informed by typical chemical shifts for similar functional groups and data for the parent compound, N-Boc-piperidine-4-carboxylic acid.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~12.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its integration confirms its presence. |

| ~3.8 - 3.2 | Multiplet | 4H | H2, H6 | These are the methylene protons adjacent to the nitrogen atom. The electron-withdrawing nature of the Boc-carbamate deshields them. They are expected to show complex splitting due to coupling with H3 and H5 protons. |

| ~1.9 - 1.6 | Multiplet | 4H | H3, H5 | These are the methylene protons adjacent to the C4 quaternary center. Their chemical shift is in the typical aliphatic range. |

| ~1.8 | Quartet | 2H | -CH₂-CH₃ | The methylene protons of the ethyl group are adjacent to a methyl group and the quaternary C4. They will appear as a quartet due to coupling with the methyl protons. |

| ~1.45 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a characteristic sharp, strong singlet. This is a hallmark of the Boc protecting group. |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ | The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-4-ethylpiperidine-4-carboxylic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~178 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum. |

| ~155 | N-C=O (Boc) | The carbamate carbonyl carbon of the Boc group is also significantly deshielded. |

| ~80 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is characteristic of the Boc protecting group. |

| ~45 | C4 | The quaternary carbon at the 4-position of the piperidine ring. Its signal is expected to be weaker than protonated carbons. |

| ~42 | C2, C6 | The carbons adjacent to the nitrogen are deshielded by the carbamate group. |

| ~32 | C3, C5 | The piperidine carbons beta to the nitrogen. |

| ~30 | -CH₂-CH₃ | The methylene carbon of the ethyl group. |

| ~28.5 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

| ~8 | -CH₂-CH₃ | The terminal methyl carbon of the ethyl group, appearing in the upfield aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 scans are typically required.

-

-

Processing: Apply Fourier transformation with an exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorptions and Interpretation

| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group Assignment | Expert Insights |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid | This very broad absorption is a classic indicator of a carboxylic acid, arising from strong hydrogen bonding. |

| 2975 - 2850 | Strong | C-H stretch | Aliphatic (Piperidine and Ethyl C-H) | These absorptions confirm the presence of sp³ C-H bonds. |

| ~1710 | Strong | C=O stretch | Carboxylic Acid Carbonyl | The carbonyl stretch of the carboxylic acid is expected to be a very strong and sharp peak. |

| ~1685 | Strong | C=O stretch | N-Boc Carbonyl | The carbamate carbonyl of the Boc group typically appears at a slightly lower wavenumber than the acid carbonyl. This may overlap with the acid C=O. |

| 1470 - 1365 | Medium | C-H bend | Aliphatic | Bending vibrations for the CH₂ and CH₃ groups. |

| 1250 - 1160 | Strong | C-O stretch | Carbamate and Carboxylic Acid | Strong absorptions corresponding to the C-O bonds in the Boc and carboxylic acid groups. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a more modern and rapid technique.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added for a good quality spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data and Interpretation